molecular formula C11H13BrO B1376785 2-(4-Tetrahydropyranyl)bromobenzene CAS No. 1353853-89-0

2-(4-Tetrahydropyranyl)bromobenzene

Cat. No.: B1376785
CAS No.: 1353853-89-0
M. Wt: 241.12 g/mol
InChI Key: XIQFXLSIFRXOJF-UHFFFAOYSA-N
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Description

2-(4-Tetrahydropyranyl)bromobenzene is a chemical compound that belongs to the class of bromobenzene derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tetrahydropyranyl)bromobenzene typically involves the reaction of bromobenzene with tetrahydropyranyl derivatives. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and dry carbon disulfide as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts reactions, followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tetrahydropyranyl)bromobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of the bromine atom with a nucleophile, such as hydroxide or amine.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures is commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Aniline derivatives.

    Oxidation: Phenol derivatives.

    Reduction: Hydrocarbon derivatives.

Scientific Research Applications

2-(4-Tetrahydropyranyl)bromobenzene is widely used in scientific research, including:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules and as a protecting group for alcohols in peptide synthesis.

    Industry: Used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler derivative with similar reactivity but lacks the tetrahydropyranyl group.

    Chlorobenzene: Similar reactivity but with a chlorine atom instead of bromine.

    Tetrahydropyran: Contains the tetrahydropyranyl group but lacks the bromobenzene moiety.

Uniqueness

2-(4-Tetrahydropyranyl)bromobenzene is unique due to the presence of both the bromobenzene and tetrahydropyranyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

4-(2-bromophenyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQFXLSIFRXOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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